4-hydroxy-2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to specific sites, altering the activity of target molecules. This interaction can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-yl)-5-phenyl-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(morpholin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione: Contains a morpholine ring instead of a piperidine ring, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione imparts unique electronic properties, enhancing its stability and reactivity. This makes it distinct from similar compounds and valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H19F3N4O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-[2-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)13-7-3-2-6-11(13)12-10-14(27)23-16-15(12)17(28)25-18(24-16)26-8-4-1-5-9-26/h2-3,6-7,12H,1,4-5,8-10H2,(H2,23,24,25,27,28) |
InChI Key |
OCVGESDUOLWYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=CC=C4C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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